

Spectroscopic and Physicochemical Analysis of 1-Allyl-4-fluorobenzene: A Technical Guide

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Compound of Interest

Compound Name: 1-Allyl-4-fluorobenzene

Cat. No.: B154274

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This technical guide provides a comprehensive overview of the spectroscopic and physicochemical properties of **1-Allyl-4-fluorobenzene**, a valuable intermediate in organic synthesis. Due to the limited availability of a complete, experimentally verified spectroscopic dataset within publicly accessible resources, this document combines known physical properties with predicted spectroscopic data derived from the analysis of analogous compounds and established principles of spectroscopy. This guide is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this compound's structural and analytical characteristics.

Physicochemical Properties

1-Allyl-4-fluorobenzene is a liquid at room temperature with the molecular formula C_9H_9F and a molecular weight of 136.17 g/mol. [1] Key physical properties are summarized in the table below.

Property	Value
Molecular Formula	C ₉ H ₉ F
Molecular Weight	136.17 g/mol [1]
Appearance	Liquid[2]
Density	1.009 g/mL at 25 °C[2]
Refractive Index	n _{20/D} 1.494[2]
Boiling Point	163.7 °C at 760 mmHg
Flash Point	43.3 °C (109.9 °F)
InChI	1S/C9H9F/c1-2-3-8-4-6-9(10)7-5-8/h2,4-7H,1,3H2
SMILES	C=CCC1=CC=C(C=C1)F[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following tables present the predicted ¹H and ¹³C NMR spectral data for **1-Allyl-4-fluorobenzene**. These predictions are based on established chemical shift ranges for similar structural motifs, including allylbenzenes and fluorinated aromatic compounds.

¹H NMR (Predicted)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~ 7.15	dd	2H	H-2, H-6 (Aromatic)
~ 6.95	t	2H	H-3, H-5 (Aromatic)
~ 5.90	m	1H	H-8 (Allyl)
~ 5.10	m	2H	H-9 (Allyl)
~ 3.35	d	2H	H-7 (Allyl)

¹³C NMR (Predicted)

Chemical Shift (δ, ppm)	Assignment
~ 161.5 (d, ¹ JCF ≈ 245 Hz)	C-4 (Aromatic)
~ 137.0	C-8 (Allyl)
~ 136.0 (d, ⁴ JCF ≈ 3 Hz)	C-1 (Aromatic)
~ 130.0 (d, ³ JCF ≈ 8 Hz)	C-2, C-6 (Aromatic)
~ 116.0	C-9 (Allyl)
~ 115.0 (d, ² JCF ≈ 21 Hz)	C-3, C-5 (Aromatic)
~ 39.0	C-7 (Allyl)

Infrared (IR) Spectroscopy

The predicted infrared spectrum of **1-Allyl-4-fluorobenzene** would exhibit characteristic absorption bands corresponding to its functional groups. The table below summarizes the expected significant IR absorptions.

Significant IR Absorptions (Predicted)

Wavenumber (cm ⁻¹)	Vibration
~ 3080	=C-H Stretch (Aromatic and Alkene)
~ 2980, 2910	C-H Stretch (Allyl CH ₂)
~ 1640	C=C Stretch (Alkene)
~ 1600, 1510	C=C Stretch (Aromatic)
~ 1220	C-F Stretch (Aromatic)
~ 990, 915	=C-H Bend (Alkene)
~ 830	C-H Bend (Aromatic, p-disubstituted)

Mass Spectrometry (MS)

The mass spectrum of **1-Allyl-4-fluorobenzene** is expected to show a molecular ion peak and characteristic fragmentation patterns. The predicted major fragments are listed below.

Major Mass Spectrometry Fragments (Predicted)

m/z	Fragment
136	[M] ⁺ (Molecular Ion)
121	[M - CH ₃] ⁺
109	[M - C ₂ H ₃] ⁺
96	[M - C ₃ H ₄] ⁺ (Fluorotropylium ion)
77	[C ₆ H ₅] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a liquid sample like **1-Allyl-4-fluorobenzene**.

NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 10-20 mg of **1-Allyl-4-fluorobenzene** in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
- **Data Acquisition:** Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, a standard single-pulse experiment is typically sufficient. For ¹³C NMR, a proton-decoupled experiment is used to simplify the spectrum.
- **Data Processing:** Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the internal standard (TMS at 0.00 ppm).

IR Spectroscopy

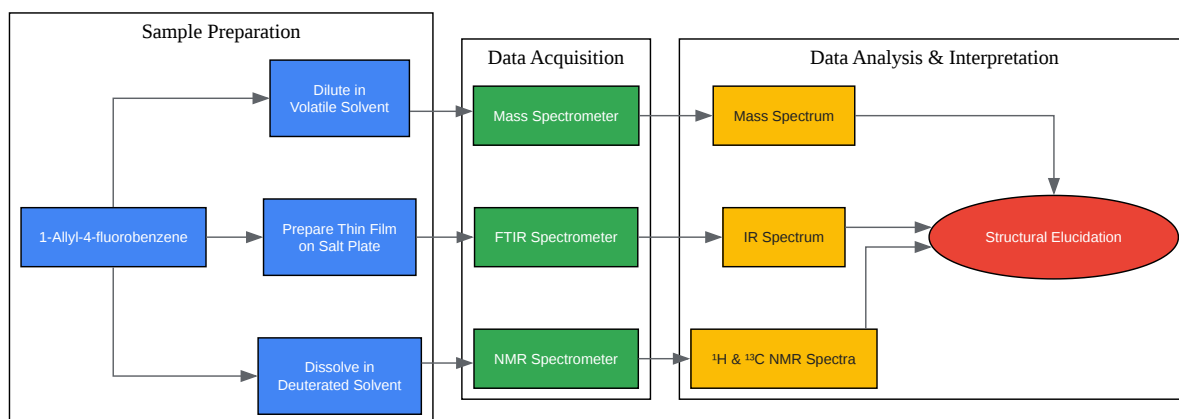
- **Sample Preparation:** For a liquid sample, a thin film can be prepared by placing a drop of **1-Allyl-4-fluorobenzene** between two salt plates (e.g., NaCl or KBr).
- **Data Acquisition:** Record the infrared spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of approximately 4000-400 cm^{-1} .
- **Data Analysis:** Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS) for separation from any impurities.
- **Ionization:** Use a suitable ionization technique, such as electron ionization (EI), to generate charged fragments.
- **Mass Analysis:** The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
- **Data Interpretation:** Analyze the resulting mass spectrum to identify the molecular ion peak and the fragmentation pattern, which provides information about the molecule's structure.

Visualizations

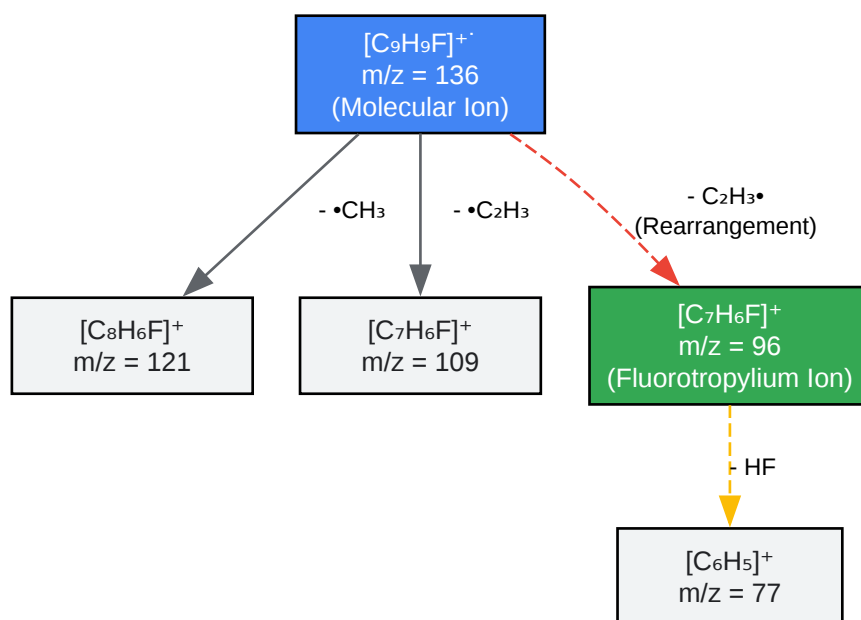
General Workflow for Spectroscopic Analysis



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A general workflow for the spectroscopic analysis of a chemical compound.

Predicted Mass Spectrometry Fragmentation of 1-Allyl-4-fluorobenzene



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Predicted key fragmentation pathways for **1-Allyl-4-fluorobenzene** in mass spectrometry.

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References

- 1. chemscene.com [chemscene.com]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
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